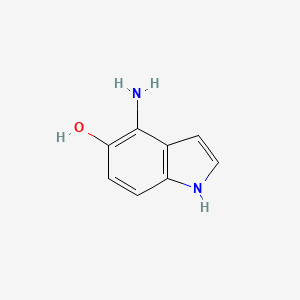![molecular formula C13H10BrCl2NO B2853815 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol CAS No. 298215-62-0](/img/structure/B2853815.png)
4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol
描述
作用机制
Target of Action
It is often used as a biochemical for proteomics research , indicating that it may interact with various proteins or enzymes in the body.
Mode of Action
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as an organoboron reagent, participating in carbon–carbon bond-forming reactions . The compound may undergo oxidative addition with electrophilic organic groups, forming new bonds .
Biochemical Pathways
Given its potential use in sm cross-coupling reactions , it may be involved in various biochemical pathways related to carbon–carbon bond formation.
Result of Action
Its potential use in sm cross-coupling reactions suggests that it may facilitate the formation of new carbon–carbon bonds , which could have various effects at the molecular and cellular levels.
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other substances . .
准备方法
The synthesis of 4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The preparation of this compound typically involves the use of boron reagents and palladium catalysts under specific reaction conditions .
化学反应分析
4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like hydroxide ions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a biochemical reagent for proteomics research . In biology, it can be used to study the interactions between proteins and other biomolecules.
相似化合物的比较
4-Bromo-2-{[(3,5-dichlorophenyl)amino]methyl}phenol can be compared with other similar compounds, such as 4-Bromo-2-{[(2,5-dichlorophenyl)amino]methyl}phenol and 4-Bromo-2-{[(3,4-dichlorophenyl)amino]methyl}phenol . These compounds share similar structural features but differ in the position and number of chlorine atoms on the phenyl ring. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity .
属性
IUPAC Name |
4-bromo-2-[(3,5-dichloroanilino)methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2NO/c14-9-1-2-13(18)8(3-9)7-17-12-5-10(15)4-11(16)6-12/h1-6,17-18H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLEAMTFAGKHVJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNC2=CC(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-Ethoxy-N-[(E)-3-methylsulfonylprop-2-enyl]-1-phenylpyrazole-3-carboxamide](/img/structure/B2853733.png)
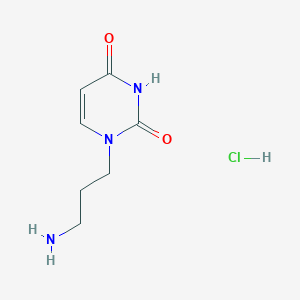
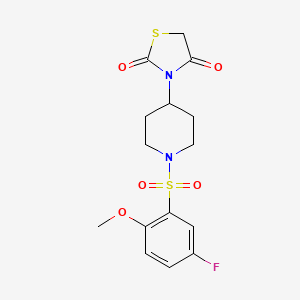
![methyl (2Z)-2-[(2-iodobenzoyl)imino]-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2853737.png)
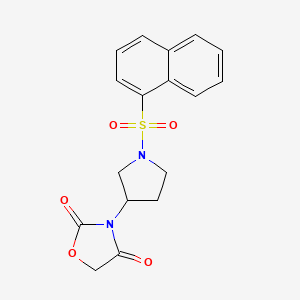

![2,4-dichloro-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853740.png)
![[2-amino-2-(4-fluorophenyl)ethyl]dimethylamine](/img/structure/B2853742.png)
![1-(3,4-DIMETHYLPHENYL)-5-[(PYRIDIN-2-YL)METHYL]-1H,4H,5H-PYRAZOLO[3,4-D]PYRIMIDIN-4-ONE](/img/structure/B2853745.png)
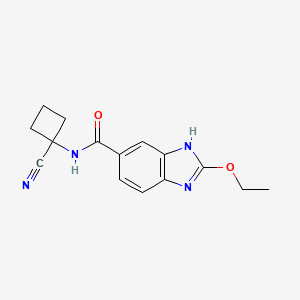
acetate](/img/structure/B2853747.png)

![1-[4-(benzyloxy)benzyl]-4-piperidinecarboxylic acid](/img/structure/B2853753.png)
